1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid
Description
Structural Elucidation and Nomenclature
Systematic IUPAC Nomenclature and Synonyms
The compound adheres to IUPAC naming conventions as follows:
- Primary component : 1-(Azetidin-3-ylsulfanyl)ethan-1-one
- Azetidin-3-ylsulfanyl : A sulfur atom ($$ \text{-S-} $$) bonded to the third carbon of the azetidine ring.
- Ethan-1-one : A ketone group ($$ \text{C=O} $$) attached to the second carbon of the ethane backbone.
- Counterion : Trifluoroacetic acid (TFA), a strong acid with the formula $$ \text{CF}_3\text{COOH} $$.
Synonyms :
Molecular Architecture
The molecule comprises two distinct components:
Azetidine Ring System
- A four-membered saturated heterocycle containing one nitrogen atom.
- Bond angles constrained to ~88°–92°, inducing significant ring strain.
- Conformational rigidity due to limited puckering flexibility compared to larger rings like piperidine.
Sulfanyl-Ethanone Substituent
- A thioether ($$ \text{-S-} $$) linkage connects the azetidine ring to an ethanone group ($$ \text{CH}_3\text{C=O} $$).
- The sulfur atom introduces polarizability and potential for hydrogen bonding or nucleophilic reactivity.
Trifluoroacetic Acid (TFA)
- Acts as a stabilizing counterion via protonation of the azetidine nitrogen.
- Enhances solubility in polar solvents and prevents polymerization of the sulfanyl group.
Molecular Formula : $$ \text{C}7\text{H}{10}\text{F}3\text{NO}3\text{S} $$
Molecular Weight : 245.22 g/mol
Structural Data :
| Property | Value | Source |
|---|---|---|
| CAS Number | 2231674-90-9 | |
| Purity | 97% | |
| MDL Number | MFCD31704969 | |
| Boiling Point | Not reported | |
| Storage Conditions | Room temperature (stable) |
Tautomeric and Conformational Analysis
Tautomerism
Unlike thioketones such as thioacetone ($$ (\text{CH}3)2\text{CS} $$), which exhibit rapid tautomerization between thione and thiol forms, the sulfanyl group in 1-(azetidin-3-ylsulfanyl)ethan-1-one remains stabilized as a thioether due to:
- Electronic effects : Electron-withdrawing ketone group reduces sulfur’s nucleophilicity.
- Steric hindrance : Azetidine ring restricts access to the sulfur atom.
Properties
IUPAC Name |
S-(azetidin-3-yl) ethanethioate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.C2HF3O2/c1-4(7)8-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCBOBBVBVZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CNC1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Azetidine Intermediates
Azetidine rings with leaving groups (e.g., mesylate or tosylate) at the 3-position undergo nucleophilic substitution with thiolate ions to form thioethers.
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Synthesis of tert-butyl 3-mesylazetidine-1-carboxylate :
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React tert-butyl 3-hydroxyazetidine-1-carboxylate with methanesulfonyl chloride (MsCl) in the presence of triethylamine.
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Yield: >90% under anhydrous conditions.
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Thioether Formation :
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Treat tert-butyl 3-mesylazetidine-1-carboxylate with sodium ethanethiolate (generated from ethanethiol and NaH) in acetonitrile at 80°C.
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Reaction time: 12–24 hours.
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Intermediate: tert-butyl 3-(ethylsulfanyl)azetidine-1-carboxylate.
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Deprotection and Salt Formation :
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Remove the Boc group using TFA in dichloromethane (DCM).
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Isolate the product as the TFA salt via rotary evaporation and recrystallization.
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| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Acetonitrile |
| Catalyst | None (thermal conditions) |
| Yield | 70–85% |
Mitsunobu Reaction for Thioether Formation
The Mitsunobu reaction couples alcohols with thiols to form sulfides, ideal for introducing the thioether linkage.
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Substrate Preparation :
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Use tert-butyl 3-hydroxyazetidine-1-carboxylate and ethanethiol.
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Reaction Conditions :
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React with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature.
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Reaction time: 4–6 hours.
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Workup :
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Purify via column chromatography (hexanes/ethyl acetate).
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Deprotect with TFA to yield the final product.
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| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Solvent | THF |
| Yield | 65–75% |
Ring-Opening of Episulfides
Azetidine-3-thiol can be generated via episulfide ring-opening, followed by reaction with chloroacetone.
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Episulfide Synthesis :
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Treat aziridine with elemental sulfur to form the corresponding episulfide.
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Thiol Generation :
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Reduce the episulfide with lithium aluminum hydride (LiAlH₄) to yield azetidine-3-thiol.
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Thioether Formation :
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React azetidine-3-thiol with chloroacetone in the presence of K₂CO₃ in DMF.
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Purify as the TFA salt via acidification.
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| Parameter | Value |
|---|---|
| Reducing Agent | LiAlH₄ |
| Solvent | DMF |
| Yield | 60–70% |
Purification and Characterization
Trifluoroacetic Acid Salt Formation
The azetidine free base is dissolved in TFA/water (1:1), lyophilized, and recrystallized from ethanol/ether.
| Method | Result |
|---|---|
| HPLC | ≥98% purity |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, COCH₃), 3.85 (m, 4H, azetidine) |
| MS (ESI) | m/z 213.15 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, scalable | Requires toxic thiol reagents |
| Mitsunobu Reaction | Mild conditions | Costly reagents (DEAD, PPh₃) |
| Episulfide Ring-Opening | Direct thiol access | Multi-step, low yield |
Chemical Reactions Analysis
1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds similar to 1-(azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Neurological Applications
There is growing interest in the neuroprotective effects of compounds containing azetidine rings. Preliminary studies indicate potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Antibacterial Efficacy
A study conducted by Foroumadi et al. explored various azetidine derivatives' antibacterial activities against resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the azetidine structure could enhance antibacterial potency significantly. The compound's ability to form stable interactions with bacterial enzymes was noted as a key factor in its efficacy .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on anticancer activity, researchers synthesized a series of azetidine derivatives and assessed their effects on human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating promising potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and the trifluoroacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological effects .
Comparison with Similar Compounds
The following analysis compares 1-(Azetidin-3-ylsulfanyl)ethan-1-one; TFA with structurally or functionally related compounds from the provided evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural Analogues with Azetidine or Ethanone Moieties
Key Observations :
- Azetidine vs.
- Sulfanyl Group : The thioether group in the target compound may improve lipid solubility compared to oxygenated analogs (e.g., sulfoxides in ), influencing pharmacokinetics.
- Trifluoroacetic Acid : Unlike neutral analogs, the TFA salt form enhances aqueous solubility, critical for purification and formulation .
Physicochemical Properties
- Melting Points: Azetidine derivatives (e.g., compound 1f in ) exhibit higher melting points (137–138°C) than non-cyclic analogs, likely due to rigid ring structures. The TFA salt may lower the melting point of the target compound compared to free bases.
- Reactivity : Azetidine’s strained ring makes it prone to ring-opening reactions, a property exploited in drug design for prodrug activation . In contrast, bulkier dihydroisoxazole-thiazole derivatives () prioritize stability for agrochemical applications.
Biological Activity
1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid (CAS: 2231674-90-9) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C7H10F3NO3S
- Molecular Weight : 245.22 g/mol
- IUPAC Name : S-(azetidin-3-yl) ethanethioate 2,2,2-trifluoroacetate
- Structure : The compound features a trifluoroacetate group, which is known to enhance biological activity in various chemical contexts.
Biological Activity Overview
The biological activity of 1-(azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid has been evaluated in several studies, focusing on its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds similar to 1-(azetidin-3-ylsulfanyl)ethan-1-one exhibit significant anti-inflammatory properties. For example, studies on quinoline derivatives have shown that trifluoroacetyl groups can enhance the inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting a potential mechanism for the anti-inflammatory effects of related compounds .
Anticancer Potential
The anticancer activity of related compounds has been explored using various models, including zebrafish embryos. These studies have demonstrated that certain trifluoroacetyl derivatives can inhibit cell growth and induce apoptosis in cancer cells . The mechanisms often involve the modulation of key signaling pathways such as NF-kB and COX-2 .
The mechanisms through which 1-(azetidin-3-ylsulfanyl)ethan-1-one exerts its biological effects may include:
- Inhibition of Nitric Oxide Synthase (iNOS) : This inhibition leads to reduced inflammation.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells via intrinsic and extrinsic pathways.
- Interaction with Cellular Receptors : Potential binding to receptors involved in inflammatory responses.
Study on Quinoline Derivatives
A study focused on quinoline derivatives found that compounds with a trifluoroacetyl moiety showed promising results in inhibiting LPS-stimulated nitric oxide production in macrophages, demonstrating their potential as anti-inflammatory agents .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Quinoline Derivative A | 5.0 | iNOS Inhibition |
| Quinoline Derivative B | 4.5 | COX-2 Inhibition |
Zebrafish Model for Anticancer Activity
In another study involving zebrafish embryos, several trifluoromethyl alcohols were tested for their growth inhibitory effects on cancer cells. The results indicated that specific derivatives significantly reduced cell viability, supporting further exploration into their anticancer properties .
Q & A
Q. How can I design a synthesis route for 1-(Azetidin-3-ylsulfanyl)ethan-1-one using trifluoroacetic acid (TFA) as a catalyst?
Methodological Answer: TFA is commonly employed as a Brønsted acid catalyst in one-pot reactions. For azetidine-containing compounds, a nucleophilic substitution reaction between azetidine-3-thiol and α-halo ketones (e.g., chloroacetone) in the presence of TFA can yield the target compound. TFA enhances electrophilicity by protonating the carbonyl oxygen, accelerating thiolate nucleophilic attack. Reaction conditions (e.g., stoichiometry, solvent polarity, and temperature) must be optimized to minimize side reactions such as over-acylation or decomposition of the azetidine ring .
Q. What analytical techniques are recommended for confirming the purity and structure of 1-(Azetidin-3-ylsulfanyl)ethan-1-one?
Methodological Answer:
- NMR Spectroscopy: Use , , and -NMR to confirm the presence of the azetidine sulfur-ethylene linkage and TFA counterion. Note that TFA’s -NMR signal (δ ≈ -75 ppm) may overlap with other fluorinated impurities; deuterated solvents (e.g., DMSO-d) are preferred .
- Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive ion mode detects the protonated molecular ion ([M+H]). TFA’s ion-pairing effects can suppress ionization; consider alternative mobile-phase additives (e.g., formic acid) .
Advanced Research Questions
Q. How can crystallographic data contradictions arise during structural refinement of 1-(Azetidin-3-ylsulfanyl)ethan-1-one-TFA salts?
Methodological Answer: Discrepancies often stem from:
- Disorder in the Azetidine Ring: Azetidine’s puckered conformation may lead to split positions. Use SHELXL’s PART instruction to model disorder, applying geometric restraints to maintain bond lengths/angles .
- TFA Anion Mobility: TFA’s trifluoromethyl group can exhibit rotational disorder. Refine with isotropic displacement parameters and verify using difference Fourier maps .
- Data Resolution: High-resolution (<1.0 Å) data improves model accuracy. For low-resolution data, employ twin refinement (e.g., using TWIN/BASF commands in SHELXL) to account for pseudo-merohedral twinning .
Q. How does TFA influence the stability of 1-(Azetidin-3-ylsulfanyl)ethan-1-one under acidic conditions?
Methodological Answer: TFA’s strong acidity (pKa ≈ 0.5) can protonate the azetidine nitrogen, leading to ring-opening via nucleophilic attack by water or other nucleophiles. To assess stability:
Q. What computational methods are suitable for modeling the electronic effects of the TFA counterion on the azetidine moiety?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. TFA’s electron-withdrawing effect reduces electron density on the azetidine sulfur, altering reactivity in subsequent derivatization .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior. Tools like GROMACS or AMBER can model hydrogen-bonding networks between TFA and the azetidine NH group .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental 13C^{13}C13C-NMR chemical shifts?
Methodological Answer:
- Benchmark Calculations: Compare experimental shifts with DFT-predicted values (e.g., using Gaussian’s GIAO method). Discrepancies >5 ppm may indicate incorrect tautomer assignment or solvent effects .
- Solvent Correction: Apply the IEF-PCM model to account for solvent polarity. For example, DMSO’s high polarity upshifts carbonyl carbon signals by 2–3 ppm .
Safety and Handling Considerations
Q. What precautions are necessary when handling TFA during scale-up synthesis?
Methodological Answer:
- Ventilation: Use fume hoods with HEPA filters to avoid inhalation (TLV-TWA: 0.1 ppm).
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Neutralization: Quench excess TFA with cold aqueous NaHCO before disposal. Exothermic reactions require controlled addition to avoid foaming .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
